molecular formula C22H22N2 B12605002 N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine CAS No. 651056-25-6

N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine

Cat. No.: B12605002
CAS No.: 651056-25-6
M. Wt: 314.4 g/mol
InChI Key: NGGLCOOMLYDRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine is a complex organic compound that features a naphthalene and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine typically involves multi-step organic reactionsThe final step involves the dimethylation of the amine group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-naphthylamine: Shares the naphthalene moiety but lacks the indole group.

    N,N-Dimethyl-1-naphthylamine: Similar structure but with the naphthalene group attached at a different position.

    N,N-Dimethyl-2-indolylamine: Contains the indole group but lacks the naphthalene moiety.

Uniqueness

N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine is unique due to the presence of both naphthalene and indole groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications .

Properties

CAS No.

651056-25-6

Molecular Formula

C22H22N2

Molecular Weight

314.4 g/mol

IUPAC Name

N,N-dimethyl-2-(6-naphthalen-2-ylindol-1-yl)ethanamine

InChI

InChI=1S/C22H22N2/c1-23(2)13-14-24-12-11-18-8-10-21(16-22(18)24)20-9-7-17-5-3-4-6-19(17)15-20/h3-12,15-16H,13-14H2,1-2H3

InChI Key

NGGLCOOMLYDRSU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CC2=C1C=C(C=C2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.